molecular formula C22H20N2O3 B2802772 N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941956-99-6

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No.: B2802772
CAS No.: 941956-99-6
M. Wt: 360.413
InChI Key: CCPXHHIEPCAIKH-UHFFFAOYSA-N
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Description

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide is a chemical compound known for its diverse applications in scientific research. With its unique structure, this compound offers immense potential in various fields, including drug discovery, materials science, and biological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl and 1-naphthamide.

    Reaction Conditions: The reaction conditions often involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).

    Reaction Steps: The reaction proceeds through a series of steps, including nucleophilic substitution, coupling reactions, and purification processes to obtain the final product

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in anhydrous solvents like tetrahydrofuran (THF) or ether.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of advanced materials and as a component in specialty chemicals

Mechanism of Action

The mechanism of action of N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide include:

  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)ethanesulfonamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide
  • N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)-3-oxobutanamide

Uniqueness

What sets this compound apart is its unique naphthamide structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-27-20-14-16(11-12-19(20)24-13-5-10-21(24)25)23-22(26)18-9-4-7-15-6-2-3-8-17(15)18/h2-4,6-9,11-12,14H,5,10,13H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCPXHHIEPCAIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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